2,3,5-Triphenyl-1H-pyrrol-1-ol
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Overview
Description
2,3,5-Triphenyl-1H-pyrrol-1-ol is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-1H-pyrrol-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrole ring. For instance, the reaction of terminal alkynes with aromatic nitriles in the presence of catalysts like EtAlCl2 and Cp2TiCl2 can yield substituted pyrroles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triphenyl-1H-pyrrol-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrrole ring.
Scientific Research Applications
2,3,5-Triphenyl-1H-pyrrol-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, photographic chemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of 2,3,5-Triphenyl-1H-pyrrol-1-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole: This compound has a similar pyrrole ring structure but with different substituents.
2,5-Bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole: Another pyrrole derivative with distinct substituents.
Uniqueness
2,3,5-Triphenyl-1H-pyrrol-1-ol is unique due to the presence of three phenyl groups, which significantly influence its chemical properties and potential applications. This structural feature distinguishes it from other pyrrole derivatives and contributes to its specific reactivity and biological activities.
Properties
CAS No. |
62239-58-1 |
---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-hydroxy-2,3,5-triphenylpyrrole |
InChI |
InChI=1S/C22H17NO/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16,24H |
InChI Key |
JCSSAJOXFMBOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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